5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid is a tricyclic compound that belongs to the class of pyrrolo[1,4]benzodiazepines. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The specific compound in question is characterized by its unique structural features that contribute to its chemical behavior and biological interactions.
5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under benzodiazepines, which are known for their psychoactive properties.
The synthesis of 5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid typically involves several key steps:
The compound has a melting point that can vary based on purity and conditions but generally falls within a specific range typical for similar compounds.
5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid can participate in various chemical reactions:
The mechanism of action for compounds like 5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid often involves interaction with neurotransmitter receptors:
Data regarding spectral characteristics (like NMR or IR spectra) can provide insights into the molecular environment and confirm structural integrity.
5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid has significant potential in scientific research:
The fundamental tricyclic pyrrolo[1,4]benzodiazepine system manifests in three distinct isomeric forms, differentiated by the fusion points connecting the pyrrole ring to the benzodiazepine moiety. This structural variation critically dictates spatial orientation, electronic distribution, and consequently, biological function:
Pyrrolo[2,1-c][1,4]benzodiazepines (e.g., Anthramycin): This isomer features fusion between the pyrrole C2-C3 bond and the benzene ring of the diazepine. Characterized by a non-aromatic pyrrole ring, it is the most extensively studied isomer due to its natural occurrence (e.g., anthramycin, sibiromycin) and potent DNA-alkylating activity. These compounds typically bind in the minor groove of DNA, forming covalent adducts with guanine residues, underpinning their significant antitumor potential. The clinically investigated dimer SJG-136 belongs to this class [4].
Pyrrolo[1,2-a][1,4]benzodiazepines (Target Compound Class): This isomer arises from fusion between the pyrrole N1-C2 bond and the benzene ring. It possesses an aromatic pyrrole ring integrated within the tricyclic system. Derivatives within this subclass, including 5-isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid, exhibit a markedly different biological profile compared to the [2,1-c] isomers. Their activities are predominantly centered around modulation of CNS targets, leading to effects such as analgesia, sedation, and anxiolysis [4] [7]. The presence of substituents at key positions like C5 (e.g., isopropyl, aroyl groups) significantly modulates this activity.
Pyrrolo[1,2-d][1,4]benzodiazepines: The least studied isomer, formed by fusion involving the pyrrole C3-C4 bond. Limited synthetic and biological data exist, although some derivatives have shown promise as non-nucleoside HIV-1 reverse transcriptase inhibitors (e.g., compound 8, IC₉₀ = 0.29 μg/mL) [4].
Table 1: Structural and Biological Characteristics of Pyrrolo[1,4]benzodiazepine Isomers
Isomer Type | Fusion Points | Pyrrole Ring Character | Prototype Compound | Primary Biological Activities | Therapeutic Focus |
---|---|---|---|---|---|
Pyrrolo[2,1-c][1,4] | Pyrrole C2-C3 / Benzene C8a-C9 | Non-aromatic | Anthramycin, DC-81 | DNA alkylation, Sequence-selective binding | Antitumor agents (e.g., SJG-136) |
Pyrrolo[1,2-a][1,4] | Pyrrole N1-C2 / Benzene C8a-C9 | Aromatic | Target Compound | Analgesia, Sedation, Anxiolysis, Anticonvulsant | CNS disorders |
Pyrrolo[1,2-d][1,4] | Pyrrole C3-C4 / Benzene C4a-C10a | Aromatic | Compound 7a/b, 8 | HIV-1 Reverse Transcriptase Inhibition | Antiviral agents |
The synthesis of pyrrolo[1,2-a][1,4]benzodiazepines was first reported by Cheeseman and Rafiq in 1971, describing compounds 5 and 6a,b [4]. This marked the emergence of this distinct isomer class. The specific compound 5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid (CAS 849924-95-4, Molecular Formula: C₁₆H₁₈N₂O₂, Molecular Weight: 270.33 g/mol) was developed later as part of structure-activity relationship (SAR) explorations within this chemotype [1] [2] [8]. Its synthesis likely followed analogous routes to those established for closely related 5-substituted derivatives.
A key synthetic strategy for the core scaffold, as demonstrated for 5-aroyl analogues, involves the condensation reaction between 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and alkyl glyoxylates (e.g., methyl 2-methoxyglycoylate in methanol) to yield the ester precursor (e.g., methyl 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylate). Subsequent functionalization at the C5 position is then performed. For the target compound, this would entail introducing the isopropyl group, followed by hydrolysis of the ester moiety to yield the free carboxylic acid at position 4 [7]. The compound is not a natural product but a product of synthetic medicinal chemistry research aimed at exploring the pharmacological potential of the PBD[1,2-a] scaffold with specific aliphatic substitutions.
The compound remains primarily a research chemical, consistently listed by chemical suppliers (Santa Cruz Biotechnology, Matrix Scientific, ChemicalBook, Pharmint, Clearsynth) with identifiers emphasizing its use "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1] [2] [3]. Its CAS number (849924-95-4) serves as the primary unique identifier across databases and commercial catalogs.
Table 2: Identification and Sourcing of 5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic Acid
Property | Detail | Source/Reference |
---|---|---|
Systematic Name | 5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid | [1] [2] [8] |
CAS Registry Number | 849924-95-4 | [1] [2] [3] |
Molecular Formula | C₁₆H₁₈N₂O₂ | [1] [2] [3] |
Molecular Weight | 270.33 g/mol | [1] [2] |
Chemical Suppliers | Santa Cruz Biotechnology, Matrix Scientific, ChemicalBook, Pharmint, Clearsynth | [1] [2] [3] |
Primary Use Status | Research Chemical | [1] [3] [8] |
The pyrrolo[1,2-a][1,4]benzodiazepine core, exemplified by the 5-isopropyl carboxylic acid derivative, holds significant interest in medicinal chemistry due to its diverse pharmacological profile and its status as a privileged structure. Privileged structures are molecular frameworks capable of providing high-affinity ligands for multiple receptor types through strategic modification of substituents. The tricyclic system offers multiple vectors for chemical modification (positions 4, 5, 6, 7, 8, 9, and the pyrrole nitrogen), enabling extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties [4].
Derivatives of this isomer class have demonstrated a broad spectrum of CNS activities in preclinical models:
The presence of the carboxylic acid moiety at position 4 in the target compound is a crucial structural feature. This group can serve as a handle for prodrug development (e.g., esterification to improve bioavailability) or for the synthesis of conjugates and amide derivatives aimed at enhancing target selectivity or modulating physicochemical properties. The isopropyl group at C5 represents a specific aliphatic substitution pattern explored within SAR campaigns. Research on analogous 5-aroyl derivatives (e.g., benzoyl, furoyl, thenoyl) demonstrated that bulky, hydrophobic substituents at this position can significantly enhance biological activity, particularly analgesia, compared to the unsubstituted parent compound [7]. The isopropyl group offers a distinct steric and electronic profile compared to these aroyl groups, contributing valuable data to the SAR landscape of this scaffold.
Despite the promising activities observed in early studies, 5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid itself has not been reported to progress into clinical development. Its significance lies primarily as a well-defined chemical tool for investigating the pharmacology of the PBD[1,2-a] chemotype and as a synthetic intermediate for generating further analogues. Its commercial availability as a research chemical facilitates ongoing exploration of its properties and potential applications [1] [2] [3].
Table 3: Documented Biological Activities of Pyrrolo[1,2-a][1,4]benzodiazepines and Related Compounds
Biological Activity | Experimental Evidence/Model | Structural Features Correlating with Activity | Potential Therapeutic Application |
---|---|---|---|
Analgesia | Significant activity in preclinical pain models (e.g., tail flick, acetic acid writhing) | Bulky hydrophobic groups at C5 (Aroyl >> H); Carboxylic acid at C4 | Novel non-opioid analgesics |
Sedation | Potent sedative effects in animal behavioral models | Aromatic pyrrole core; Specific C5 substituents (varies) | Sedative-hypnotic agents |
Anxiolysis | Reduction of anxiety-like behaviors in rodent tests (e.g., elevated plus maze) | Core scaffold requirement; SAR at C5 less defined | Anxiolytic drugs |
Anticonvulsant | Protection against induced seizures (e.g., pentylenetetrazol) | [1,2-a] isomer core; Influence of C4/C5 substitution | Antiepileptic treatments |
Muscle Relaxation | Reduction of muscle tone and coordination in models | Linked to sedative/myorelaxant benzodiazepine pharmacology | Spasticity management |
(Anti-inflammatory) | Some reports of anti-inflammatory activity (often secondary to analgesia?) | Limited SAR data; Potential modulation of CNS inflammation | Inflammatory pain conditions |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0